5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

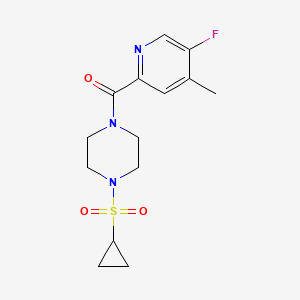

“5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The Miyaura borylation and sulfonylation reactions are also used in its synthesis .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . This compound can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Physical And Chemical Properties Analysis

The molecular formula of the compound is CHBNO and its average mass is 219.088 Da . The compound has been studied using density functional theory (DFT) to further clarify certain physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds.

Protodeboronation

It is an electron-rich boronic acid ester that can also be used in protodeboronation . Protodeboronation is a process where a boronate ester or a boronic acid is converted into a hydrocarbon and a boronic acid or a boronate ester, respectively.

Diels-Alder Reaction

The compound is often used in the Diels-Alder reaction with styrene and trans-β-nitrostyrene . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system.

Fluorescent Probe

It can also serve as a fluorescent probe . Fluorescent probes are used in various types of imaging techniques, including fluorescence microscopy and spectroscopy, which are widely used in biological and chemical research.

Analytical Reagent

The compound can be used as an analytical reagent . Analytical reagents are substances used in a laboratory setting to chemically react with another substance to produce a measurable result.

Electrolyte Additive

In the field of energy storage, it has been used as an electrolyte additive to induce the decomposition of PF6- and form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress the growth of lithium dendrites .

Wirkmechanismus

The compound is used as an enzyme inhibitor or specific ligand drug . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGAIVJBQKIURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)

![2-(2-Chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B3017361.png)

![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)